

2-Ethoxy-4,6-dichloropyrimidine CAS 40758-65-4 properties

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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dichloropyrimidine

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An In-depth Technical Guide to **2-Ethoxy-4,6-dichloropyrimidine** (CAS 40758-65-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-dichloropyrimidine is a substituted pyrimidine derivative that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique structure, featuring a pyrimidine core with two reactive chlorine atoms and an ethoxy group, makes it a versatile intermediate for creating more complex molecules.^[2] The electron-withdrawing nature of the nitrogen atoms and chlorine substituents renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of its utility.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Compound Identification and Physicochemical Properties

The fundamental identifiers and physicochemical characteristics of **2-Ethoxy-4,6-dichloropyrimidine** are summarized below. These properties are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white crystalline solid and is noted to be slightly soluble in water.^[1]

Table 1: Compound Identification

Identifier	Value
CAS Number	40758-65-4[1][4]
IUPAC Name	4,6-dichloro-2-ethoxypyrimidine[4]
Synonyms	Pyrimidine, 4,6-dichloro-2-ethoxy-[4]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂ O[1][4]
Molecular Weight	193.03 g/mol [1][4]
InChI Key	CVMAOIALLIBNNZ-UHFFFAOYSA-N[4]
SMILES	CCOC1=NC(=CC(=N1)Cl)Cl[4]

Table 2: Physicochemical Properties

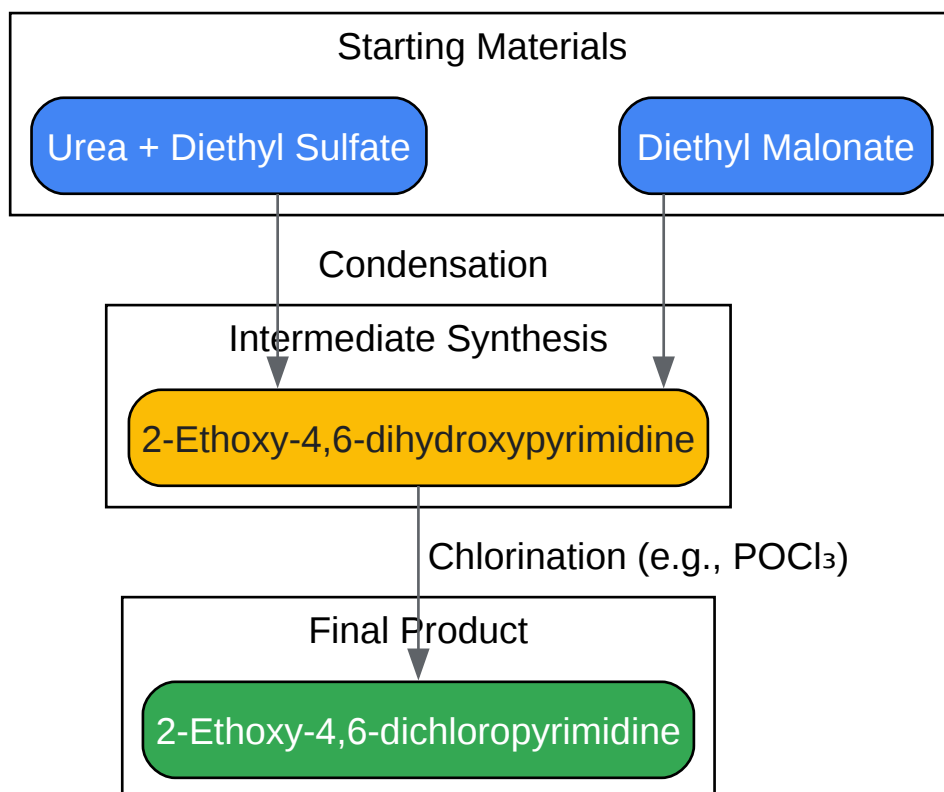
Property	Value
Boiling Point	283.5 ± 43.0 °C at 760 mmHg[1][4]
Density	1.375 - 1.376 g/cm ³ [1][4]
Flash Point	125.2 °C[1]
Vapor Pressure	0.005 mmHg at 25°C[1]
Refractive Index	1.533[1]
pKa (Predicted)	-4.46 ± 0.30[1]

Synthesis and Reactivity

Synthesis Pathway

The synthesis of **2-Ethoxy-4,6-dichloropyrimidine** is prominently achieved through a two-step process. The pathway begins with the precursor 2-ethoxy-4,6-dihydroxypyrimidine, which is subsequently chlorinated.[2][5] The dihydroxy precursor can be synthesized from readily available starting materials like urea and diethyl sulfate, which react to form an O-ethylisourea intermediate that is then condensed with diethyl malonate.[6][7]

The critical step is the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is effectively carried out using standard chlorinating agents such as phosphorus oxychloride (POCl_3) or thionyl chloride to replace the hydroxyl groups with chlorine atoms.[5] Optimized chlorination protocols report high yields, often exceeding 90%.[5]



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Caption: General synthesis workflow for **2-Ethoxy-4,6-dichloropyrimidine**.

Chemical Reactivity

The reactivity of **2-Ethoxy-4,6-dichloropyrimidine** is dominated by nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making the pyrimidine ring susceptible to attack by a wide range of nucleophiles, including amines and alcohols.[2] This reactivity allows for the facile introduction of various functional groups, leading to the creation of diverse molecular scaffolds.[2] This property is fundamental to its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Caption: Nucleophilic substitution on the **2-Ethoxy-4,6-dichloropyrimidine** core.

Experimental Protocols

Synthesis of 2-Ethoxy-4,6-dichloropyrimidine via Chlorination

The following protocol is adapted from patent literature and describes the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine.[6]

Materials and Equipment:

- 1000 mL three-neck reaction flask equipped with a mechanical stirrer, dropping funnel, and condenser.
- 2-Ethoxy-4,6-dihydroxypyrimidine (157 g, 1.0 mol)
- 1,2-Dichloroethane (300 mL)
- Phosphorus oxychloride (POCl_3 , 340 g, 2.2 mol)
- Triethylamine (205 g, 2.0 mol)
- Ice water
- Brine solution
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator and distillation apparatus

Procedure:

- Dissolve 157 g (1.0 mol) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane within the 1000 mL reaction flask.
- Slowly add 340 g (2.2 mol) of phosphorus oxychloride to the solution while stirring.

- Carefully add 205 g (2.0 mol) of triethylamine dropwise from the dropping funnel. Maintain the internal reaction temperature below 50°C during the addition, using an ice bath for cooling if necessary.
- After the addition of triethylamine is complete, heat the reaction mixture to 85°C and maintain this temperature for 3 hours.
- Monitor the reaction progress using a suitable analytical method (e.g., HPLC) until the starting material (2-ethoxy-4,6-dihydroxypyrimidine) is consumed ($\leq 0.5\%$).
- Cool the reaction mixture to room temperature.
- Slowly and cautiously quench the reaction by adding an appropriate amount of ice water, followed by stirring for 30 minutes.
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic phase and wash it once with brine.
- Dry the organic phase over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by fractional distillation to yield **2-Ethoxy-4,6-dichloropyrimidine**. The reported yield for this procedure is 90.7% with a purity of 98.7% (HPLC).^[6]

Applications in Research and Development

2-Ethoxy-4,6-dichloropyrimidine is a valuable intermediate with applications spanning multiple sectors of the chemical industry.

- **Pharmaceutical Synthesis:** It serves as a key precursor for a variety of pharmaceutical compounds. The pyrimidine core is a common scaffold in many biologically active molecules, and the reactivity of this compound allows for the construction of complex drug candidates.^{[1][2]}
- **Agrochemicals:** The compound is used in the development of pesticides and herbicides.^{[1][2]} Its derivatives can be designed to target biological pathways in weeds and pests, contributing to crop protection.^[1]

- **Chemical Research:** It is a model substrate for studying pyrimidine chemistry and developing novel synthetic methodologies, particularly in the field of heterocyclic chemistry and nucleophilic aromatic substitution.[1][2]
- **Material Science:** As a precursor to fluorinated analogs like 2-Ethoxy-4,6-difluoropyrimidine, it plays a role in the synthesis of advanced materials where the unique properties of fluorine are desired.[5]

Safety and Handling

Proper handling of **2-Ethoxy-4,6-dichloropyrimidine** is essential to ensure laboratory safety. While a specific, comprehensive safety data sheet is not detailed in the provided search results, information for structurally related dichloropyrimidines provides a strong basis for safe handling procedures.[8]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- **Engineering Controls:** Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors or aerosols.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep away from open flames, hot surfaces, and other sources of ignition.[8]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere such as argon or nitrogen.[1][4]
- **First Aid:**
 - **Inhalation:** Move the person to fresh air. Seek medical attention if symptoms occur.
 - **Skin Contact:** Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[8]
 - **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.

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